molecular formula C16H19FN2O3 B5122772 Ethyl 4-(2-fluorophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-fluorophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5122772
M. Wt: 306.33 g/mol
InChI Key: JHYDJXKIPADZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-fluorophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a propyl chain, and a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-fluorophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, a multicomponent reaction that involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically catalyzed by an acid, such as hydrochloric acid or acetic acid, and is carried out under reflux conditions . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved product consistency. Additionally, the use of high-throughput screening methods can aid in the identification of optimal reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluorophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various tetrahydropyrimidine derivatives with altered substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluorophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit ecto-5’-nucleotidase, an enzyme involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine . This inhibition can lead to reduced cancer cell growth by modulating the immune response and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-fluorophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)-2-oxo-6-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c1-3-7-12-13(15(20)22-4-2)14(19-16(21)18-12)10-8-5-6-9-11(10)17/h5-6,8-9,14H,3-4,7H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYDJXKIPADZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.